molecular formula C8H2Co2O8 B8277120 carbon monoxide;cobalt;cobalt(2+);methanone

carbon monoxide;cobalt;cobalt(2+);methanone

Cat. No. B8277120
M. Wt: 343.96 g/mol
InChI Key: BXCQGSQPWPGFIV-UHFFFAOYSA-N
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Patent
US04258203

Procedure details

A high pressure tube (stage a)) filled with 600 ml of active charcoal (from Norit, particle size 3-5 mm) is charged with 180 ml/hour of an aqueous cobalt acetate solution which contains 2.5% by weight of Co2+. In addition, 50 liters (STP)/hour of an equimolar mixture of carbon monoxide and hydrogen are introduced. A temperature of 120° C. and a pressure of 300 bar are maintained. The solution taken off at the other end of the tube contains 0.65% by weight of Co2+ and 1.85% by weight of cobalt as cobalt carbonyl hydride, as well as the corresponding amount of acetic acid. This solution is let down to 20 bar and then thoroughly mixed, at room temperature, with 310 ml of a C4 -cut which contains 43% by weight of butadiene (1.57 moles) (stage b)). After phase separation, the C4 -cut contains 3.7 g of cobalt in the form of cobalt carbonyl compounds. The aqueous phase separated off, which is subsequently used to remove cobalt from the reaction mixture, contains 0.65% by weight of Co2+ and 1.3% by weight of acetic acid. This cobalt-containing C4 -cut is then fed to a high-pressure vessel (stage c)) of 1.9 liters capacity, and furthermore 127 ml (1.57 moles) of pyridine, 127 ml (3.14 moles) of methanol and 60 liters (STP) of carbon monoxide are added per hour. The carbonylation takes place at 130° C. and 600 bar. The product taken off at the top of the high-pressure vessel is let down, so that in addition to excess carbon monoxide excess C4 -hydrocarbons are separated off; the latter contain virtually no butadiene and the conversion is thus quantitative. Per hour, about 52 g of methanol and 100 g of pyridine are distilled from the material discharged (stage d)), the distillation being carried out under reduced pressure so as not to damage the catalyst. The temperature of the material in the distillation vessel is not allowed to exceed 65° C. This material, which contains 3.7 g of cobalt as carbonyl complex and 165 g (1.44 moles) of pentenoic acid ester is continuously fed, together with 117 ml (2.88 moles) of methanol and 55 liters (STP) of carbon monoxide, containing 2% by volume of hydrogen, into the bottom of a further high-pressure vessel of 1.7 liters capacity. The carbonylation is carried out at 170° C. and under a pressure of 150 bar. The excess methanol and the free pyridine are distilled from the material discharged (328 g) in a further column, whilst introducing about 50 liters (STP) of carbon monoxide per hour. The material from the bottom of the distillation column (265 g/hour) is thoroughly mixed with 200 ml/hour of the aqueous acetic acid solution obtained from the cobalt carbonyl extraction stage, at 100° C. in a tube packed with Raschig rings, whilst about 50 liters (STP) of air are being passed through (stage (e)). After separation, 200 ml of aqueous cobalt acetate solution containing 2.45% by weight of cobalt2+ are obtained; after extraction with cyclohexane, this solution is fed to the cobalt carbonyl formation stage (a). The organic phase is separated by fractional distillation into pyridine (about 5 g), valeric acid esters (6.5 g), pentenoic acid esters (11.5 g) and dimethyl butanedicarboxylates (220 g). The latter constituent contains 181 g of dimethyl adipate.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pentenoic acid ester
Quantity
165 g
Type
reactant
Reaction Step Three
Quantity
117 mL
Type
reactant
Reaction Step Four
Quantity
55 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
cobalt acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
1.57 mol
Type
reactant
Reaction Step Twelve
Quantity
127 mL
Type
reactant
Reaction Step Thirteen
Quantity
127 mL
Type
reactant
Reaction Step Thirteen
Quantity
60 L
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
C.[C:2]([O-])(=[O:4])C.[Co+2:6].[C:7]([O-])(=[O:9])C.[C]=O.[H][H].[Co].C=O.[Co].C=CC=C.N1C=CC=CC=1.CO>C(O)(=O)C>[CH-:2]=[O:4].[CH-:7]=[O:9].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[Co:6].[Co+2:6] |f:1.2.3,7.8,13.14.15.16.17.18.19.20.21.22,^3:10|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
pentenoic acid ester
Quantity
165 g
Type
reactant
Smiles
Step Four
Name
Quantity
117 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
55 L
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
cobalt acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.[Co]
Step Twelve
Name
Quantity
1.57 mol
Type
reactant
Smiles
C=CC=C
Step Thirteen
Name
Quantity
127 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
127 mL
Type
reactant
Smiles
CO
Name
Quantity
60 L
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced
ADDITION
Type
ADDITION
Details
thoroughly mixed, at room temperature, with 310 ml of a C4 -cut which
CUSTOM
Type
CUSTOM
Details
After phase separation
CUSTOM
Type
CUSTOM
Details
The aqueous phase separated off
CUSTOM
Type
CUSTOM
Details
to remove cobalt from the reaction mixture
ADDITION
Type
ADDITION
Details
This cobalt-containing C4 -cut
CUSTOM
Type
CUSTOM
Details
is then fed to a high-pressure vessel
CUSTOM
Type
CUSTOM
Details
at 130° C.
CUSTOM
Type
CUSTOM
Details
are separated off
DISTILLATION
Type
DISTILLATION
Details
Per hour, about 52 g of methanol and 100 g of pyridine are distilled from the material
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
to exceed 65° C
CUSTOM
Type
CUSTOM
Details
is carried out at 170° C. and under a pressure of 150 bar
DISTILLATION
Type
DISTILLATION
Details
The excess methanol and the free pyridine are distilled from the material
ADDITION
Type
ADDITION
Details
whilst introducing about 50 liters (STP) of carbon monoxide per hour
DISTILLATION
Type
DISTILLATION
Details
The material from the bottom of the distillation column (265 g/hour)
ADDITION
Type
ADDITION
Details
is thoroughly mixed with 200 ml/hour of the aqueous acetic acid solution

Outcomes

Product
Name
Type
product
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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